molecular formula C23H32N2O B087241 N-Allyl-alpha-(3-(dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetamide CAS No. 14722-18-0

N-Allyl-alpha-(3-(dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetamide

Cat. No. B087241
CAS RN: 14722-18-0
M. Wt: 352.5 g/mol
InChI Key: JALFMLDOAVDPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-alpha-(3-(dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetamide, also known as ACDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of synthetic cannabinoids and has been found to interact with the endocannabinoid system in the body.

Mechanism Of Action

N-Allyl-alpha-(3-(dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetamide exerts its effects by binding to the CB1 and CB2 receptors of the endocannabinoid system. This interaction leads to the activation of several intracellular signaling pathways, which ultimately result in the modulation of various physiological processes.

Biochemical And Physiological Effects

N-Allyl-alpha-(3-(dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetamide has been found to exert several biochemical and physiological effects, including the modulation of pain sensation, inflammation, and immune function. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-Allyl-alpha-(3-(dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetamide in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. However, the limitations of using this compound include its potential toxicity and the lack of well-established protocols for its use in experimental settings.

Future Directions

There are several potential future directions for the study of N-Allyl-alpha-(3-(dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetamide. One area of research could focus on the development of more selective and potent analogs of this compound. Another direction could involve the investigation of the potential therapeutic applications of N-Allyl-alpha-(3-(dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetamide in various disease states, including chronic pain, inflammation, and mood disorders. Additionally, there is a need for further research into the safety and toxicity of this compound, particularly in the context of long-term use.

Synthesis Methods

The synthesis of N-Allyl-alpha-(3-(dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetamide involves several steps, including the reaction of 1-naphthaleneacetyl chloride with N-allyl-N,N-dimethyl-3-aminopropylamine, followed by the addition of isopropylamine. The resulting product is then purified through a series of chromatographic techniques.

Scientific Research Applications

N-Allyl-alpha-(3-(dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and toxicology. This compound has been found to interact with the endocannabinoid system, which plays a critical role in regulating several physiological processes, including pain sensation, mood, appetite, and immune function.

properties

CAS RN

14722-18-0

Product Name

N-Allyl-alpha-(3-(dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetamide

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-prop-2-enylpentanamide

InChI

InChI=1S/C23H32N2O/c1-6-16-24-22(26)23(18(2)3,15-10-17-25(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h6-9,11-14,18H,1,10,15-17H2,2-5H3,(H,24,26)

InChI Key

JALFMLDOAVDPIC-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)NCC=C

Canonical SMILES

CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)NCC=C

synonyms

N-Allyl-α-[3-(dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetamide

Origin of Product

United States

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